molecular formula C13H15N3O2 B1597652 ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 260046-88-6

ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1597652
M. Wt: 245.28 g/mol
InChI Key: ZYALVCIJPGMKHB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The ethyl carboxylate group (-COOC2H5) is an ester, which is often used in organic synthesis due to its ability to form stable intermediates. The 4-aminophenyl group (C6H4NH2) is an aniline derivative, which is a key structure in many pharmaceuticals and dyes.



Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, pyrazole derivatives are often synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. The ethyl carboxylate group could potentially be introduced via esterification of a carboxylic acid precursor.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the planar phenyl ring, and the ethyl ester group. The presence of the nitrogen atoms in the pyrazole ring and the amino group on the phenyl ring could potentially allow for hydrogen bonding or other intermolecular interactions.



Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to predict its reactivity. However, the amino group could potentially undergo reactions such as acylation or alkylation, and the ester group could be hydrolyzed under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and amino groups could enhance its solubility in polar solvents.


Scientific Research Applications

Corrosion Inhibition

Research has shown that pyrazole derivatives, including those similar to ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, have been studied for their corrosion inhibition properties. A study by Dohare et al. (2017) investigated new corrosion inhibitors, demonstrating their effectiveness in protecting mild steel in industrial pickling processes. These inhibitors exhibited high efficiency, with one derivative achieving a 98.8% efficiency at a concentration of 100 mg/L. The surface morphology of the mild steel was examined, confirming the formation of an adsorbed protective film. Theoretical studies supported these findings, showing a good relationship between experimental results and density functional theory (DFT) calculations (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis and Characterization

Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been a precursor in the synthesis of various heterocyclic compounds. For example, Viveka et al. (2016) described the synthesis, spectroscopic, and single crystal X-ray structural analysis of a related pyrazole ester. Their study detailed the compound's crystallization and provided insights into its molecular geometry and electronic structure through DFT studies. This compound, along with similar ones, has shown potential in the development of new materials with unique properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.


Future Directions

The study of pyrazole derivatives is a very active area of research, particularly in the development of new pharmaceuticals. This compound, with its combination of functional groups, could potentially have interesting biological activity and could be a starting point for the development of new drugs.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

ethyl 1-(4-aminophenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYALVCIJPGMKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372427
Record name Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate

CAS RN

260046-88-6
Record name Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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